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molecular formula C12H16N2O3 B8492955 4-(3-Aminopropionylamino)benzoic acid ethyl ester

4-(3-Aminopropionylamino)benzoic acid ethyl ester

Cat. No. B8492955
M. Wt: 236.27 g/mol
InChI Key: LTYWCBKZXUIIMK-UHFFFAOYSA-N
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Patent
US06541638B2

Procedure details

Z-beta-Ala-OH and ethyl-4-aminobenzoate according to 1.2., followed by deprotection according to 6.1. to give 4-(3-Amino-propionylamino)-benzoic acid ethyl ester, MS: 236 (M).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1](C(OCC1C=CC=CC=1)=O)[CH2:2][CH2:3][C:4](O)=[O:5].[CH2:17]([O:19][C:20](=[O:28])[C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=1)[CH3:18]>>[CH2:17]([O:19][C:20](=[O:28])[C:21]1[CH:26]=[CH:25][C:24]([NH:27][C:4](=[O:5])[CH2:3][CH2:2][NH2:1])=[CH:23][CH:22]=1)[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCC(=O)O)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)NC(CCN)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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